molecular formula C17H15ClN4O2S B6066611 4-CHLORO-N'~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE

4-CHLORO-N'~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE

Cat. No.: B6066611
M. Wt: 374.8 g/mol
InChI Key: AXTSRVVZBWEISD-JAIQZWGSSA-N
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Description

4-CHLORO-N’~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE is a complex organic compound that belongs to the class of sulfonohydrazides. This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a pyrazole moiety, and a sulfonohydrazide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N’~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination of Benzene: The chlorinated benzene ring is prepared by the chlorination of benzene using chlorine gas in the presence of a catalyst such as ferric chloride.

    Coupling Reaction: The final step involves the coupling of the chlorinated benzene ring with the pyrazole moiety and the sulfonohydrazide group. This can be achieved through a condensation reaction under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the sulfonohydrazide group.

    Reduction: Reduction reactions can target the nitro groups or the double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorinated benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-N’~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • **4-CHLORO-N’~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE
  • **4-CHLORO-N’~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE

Uniqueness

The uniqueness of 4-CHLORO-N’~1~-{(Z)-1-[3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-1-BENZENESULFONOHYDRAZIDE lies in its specific structural features, such as the combination of a chlorinated benzene ring, a pyrazole moiety, and a sulfonohydrazide group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

4-chloro-N-[(Z)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-12-2-4-13(5-3-12)17-14(10-19-21-17)11-20-22-25(23,24)16-8-6-15(18)7-9-16/h2-11,22H,1H3,(H,19,21)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTSRVVZBWEISD-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)/C=N\NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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